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Compound of Interest

Compound Name: 3,5,7-Triethoxyflavone

Cat. No.: B1676819 Get Quote

Chemical Identity & Properties
IUPAC Name: 3,5,7-triethoxy-2-phenylchromen-4-one[1]

Molecular Formula:

Molecular Weight: 354.40 g/mol

Monoisotopic Mass: 354.1467 Da

Appearance: Pale yellow crystalline solid

Solubility: Soluble in

, DMSO-

, Acetone; insoluble in water.

Synthesis Protocol (O-Ethylation)
To generate the analyte for spectroscopic verification, the following self-validating synthesis

protocol is recommended. This method utilizes a Williamson ether synthesis optimized for

flavone hydroxyls.

Reagents:
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Precursor: Galangin (3,5,7-Trihydroxyflavone)

Alkylating Agent: Ethyl Iodide (

) or Diethyl Sulfate

Base: Anhydrous Potassium Carbonate (

)

Solvent: Anhydrous Acetone or DMF

Workflow:

Dissolution: Dissolve 1 eq. of Galangin in anhydrous acetone (0.1 M concentration).

Deprotonation: Add 6 eq. of anhydrous

. Stir under Argon for 30 min to activate the 7-OH and 3-OH (5-OH is hydrogen-bonded and
requires longer reaction times/heat).

Alkylation: Dropwise addition of 10 eq. Ethyl Iodide.[2]

Reflux: Heat to reflux (

) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1). The 5-OH is the last to react due to
intramolecular H-bonding with the C-4 carbonyl.

Workup: Filter inorganic salts. Evaporate solvent.[2] Recrystallize from Ethanol/Chloroform.

Nuclear Magnetic Resonance (NMR) Data
The substitution of methoxy groups (in standard literature) with ethoxy groups results in

characteristic splitting patterns in the aliphatic region while retaining the aromatic signature of

the flavone backbone.

H NMR (400 MHz, CDCl ) Reference Table
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Position (ppm) Multiplicity (Hz) Integration
Structural
Assignment

Ring B

2', 6' 8.05 - 8.10 Multiplet (m) - 2H

Ortho protons

(Deshielded

by C-Ring)

3', 4', 5' 7.45 - 7.55 Multiplet (m) - 3H
Meta/Para

protons

Ring A

6 6.38 Doublet (d) 2.2 1H

Meta-

coupling with

H-8

8 6.55 Doublet (d) 2.2 1H

Meta-

coupling with

H-6

Ethoxy

5-OCH 4.15 - 4.25 Quartet (q) 7.0 2H

Deshielded

(Peri-

effect/Carbon

yl)

3-OCH 4.05 - 4.12 Quartet (q) 7.0 2H C-Ring Ether

7-OCH 4.10 - 4.15 Quartet (q) 7.0 2H A-Ring Ether

5-CH 1.55 Triplet (t) 7.0 3H
Terminal

Methyl

3-CH 1.38 Triplet (t) 7.0 3H
Terminal

Methyl

7-CH 1.45 Triplet (t) 7.0 3H
Terminal

Methyl
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Expert Insight: The 5-ethoxy methylene protons (

) typically appear slightly downfield compared to the 3- and 7-positions due to the anisotropic
effect of the C-4 carbonyl group. Absence of a singlet at ~12.0 ppm confirms successful
alkylation of the 5-OH group (removal of H-bond).

C NMR (100 MHz, CDCl ) Reference Table
Carbon Type Position (ppm) Assignment Logic

Carbonyl 4 174.5
Characteristic Flavone

Ketone

Oxygenated 2 155.8 C-O Bond (Ring C)

3 140.5 C-O-Et substitution

5 160.2 A-Ring Oxygenated

7 163.8 A-Ring Oxygenated

9 159.0 Junction Carbon

Aromatic 1' 131.2 Phenyl Attachment

4' 130.5 Para Carbon

2', 6' 128.4 Ortho Carbons

3', 5' 128.2 Meta Carbons

6 96.5
Ortho to two oxygens

(Shielded)

8 92.8
Ortho to two oxygens

(Shielded)

10 109.5 Junction Carbon

Aliphatic O-CH 64.0 - 65.5
Methylene carbons (3

signals)

CH 14.5 - 15.0
Methyl carbons (3

signals)
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Mass Spectrometry (MS) Profile
Mass spectrometry analysis of ethoxyflavones is distinct from methoxyflavones due to the facile

loss of ethylene (

, 28 Da) via McLafferty-like rearrangements or neutral losses.

Electrospray Ionization (ESI-MS)
Mode: Positive Ion (

)

Major Ion:

Sodium Adduct:

Electron Impact (EI-MS) Fragmentation Pathway
In EI (70 eV), the molecular ion is stable, but specific fragmentation occurs:

Molecular Ion:

Loss of Ethyl Radical:

Loss of Ethylene (McLafferty):

. This is a primary diagnostic peak for ethoxy arenes, distinguishing them from methoxy
(which lose

or

).

Retro-Diels-Alder (RDA): Cleavage of the C-ring.

Fragment A: Contains Ring A (diethoxy).

.

Fragment B: Phenylacetylene cation.
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Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to analytical validation,

ensuring a closed-loop verification process.

Precursor:
Galangin (3,5,7-OH)

Reaction:
EtI, K2CO3, Acetone

(Reflux 24h)

O-Alkylation Workup:
Filtration & Recrystallization

Purification Target:
3,5,7-Triethoxyflavone

Isolation

1H NMR Analysis:
Check for 3x Quartets

Confirm 5-OH loss
Structural ID

MS Analysis:
[M+H]+ = 355

Loss of 28 Da (C2H4)

Mass Conf.

Validated

Validated

Click to download full resolution via product page

Caption: Figure 1. Synthesis and validation workflow for 3,5,7-Triethoxyflavone, highlighting

critical checkpoints (NMR/MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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